2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol
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Overview
Description
2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol is a chemical compound that features a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, and an aniline group attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol typically involves the reaction of 4,6-dichloropyrimidine with aniline derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide (LDA) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative, while oxidation might produce a pyrimidine N-oxide .
Scientific Research Applications
2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between pyrimidine derivatives and biological macromolecules such as proteins and nucleic acids.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- 2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol
- 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile
Uniqueness
2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol is unique due to its specific substitution pattern and the presence of both aniline and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
89508-76-9 |
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Molecular Formula |
C13H13Cl2N3O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-[4-(4,6-dichloropyrimidin-2-yl)anilino]propan-2-ol |
InChI |
InChI=1S/C13H13Cl2N3O/c1-13(2,19)18-9-5-3-8(4-6-9)12-16-10(14)7-11(15)17-12/h3-7,18-19H,1-2H3 |
InChI Key |
VIGVEMVROYZTET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(NC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl)O |
Origin of Product |
United States |
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